molecular formula C23H19NO4 B11067769 (2E)-N-dibenzo[b,d]furan-3-yl-3-(3,4-dimethoxyphenyl)acrylamide

(2E)-N-dibenzo[b,d]furan-3-yl-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B11067769
M. Wt: 373.4 g/mol
InChI Key: LMDKTRHDMVNQEE-XYOKQWHBSA-N
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Description

(2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a dibenzo[b,d]furan moiety and a 3,4-dimethoxyphenyl group linked by an acrylamide bridge. Its distinct structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE typically involves the following steps:

    Formation of the acrylamide bridge: This can be achieved through a reaction between an appropriate acrylamide precursor and the dibenzo[b,d]furan moiety under controlled conditions.

    Attachment of the 3,4-dimethoxyphenyl group: This step involves the coupling of the 3,4-dimethoxyphenyl group to the acrylamide bridge, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification steps: Employing techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE exerts its effects involves interactions with molecular targets and pathways. These may include:

    Binding to specific receptors: The compound may interact with receptors or enzymes, modulating their activity.

    Pathway modulation: It can influence various biochemical pathways, leading to desired effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE stands out due to its unique combination of structural elements, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

(E)-N-dibenzofuran-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H19NO4/c1-26-20-11-7-15(13-22(20)27-2)8-12-23(25)24-16-9-10-18-17-5-3-4-6-19(17)28-21(18)14-16/h3-14H,1-2H3,(H,24,25)/b12-8+

InChI Key

LMDKTRHDMVNQEE-XYOKQWHBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)OC

Origin of Product

United States

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